molecular formula C19H12O5S2 B3412162 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929371-50-6

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No. B3412162
CAS RN: 929371-50-6
M. Wt: 384.4 g/mol
InChI Key: ZJCRJUFMKZCCJR-PDGQHHTCSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the raw materials used, the reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .

Mechanism of Action

K252a is a potent inhibitor of protein kinases, including receptor tyrosine kinases and serine/threonine kinases. It binds to the ATP-binding site of these kinases and prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. K252a has been shown to inhibit various signaling pathways involved in cell proliferation, survival, and differentiation, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.
Biochemical and Physiological Effects:
K252a has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have neuroprotective effects, including the promotion of neurite outgrowth and the prevention of neuronal death. Additionally, K252a has been shown to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of K252a is its potency and specificity as a protein kinase inhibitor. It has been extensively studied and validated as a tool compound for the study of protein kinases and their signaling pathways. However, K252a has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and concentrations when using K252a in lab experiments.

Future Directions

There are many future directions for the study of K252a, including its potential use in combination therapy for cancer and neurodegenerative disorders. Additionally, the development of more potent and selective protein kinase inhibitors based on the structure of K252a is an area of active research. The use of K252a as a tool compound for the study of protein kinases and their signaling pathways will continue to be an important area of research.

Scientific Research Applications

K252a has been extensively studied for its therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. K252a has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease. Additionally, K252a has been shown to have antimicrobial properties and has been studied for its potential use in the treatment of bacterial and viral infections.

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it .

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5S2/c20-19-16-9-8-13(24-26(21,22)15-6-2-1-3-7-15)11-17(16)23-18(19)12-14-5-4-10-25-14/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCRJUFMKZCCJR-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 3
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 4
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 5
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Reactant of Route 6
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

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